Homo egonol beta-D-glucoside Homo egonol beta-D-glucoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496926
InChI: InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3
SMILES:
Molecular Formula: C26H32O10
Molecular Weight: 504.5 g/mol

Homo egonol beta-D-glucoside

CAS No.:

Cat. No.: VC16496926

Molecular Formula: C26H32O10

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

Homo egonol beta-D-glucoside -

Specification

Molecular Formula C26H32O10
Molecular Weight 504.5 g/mol
IUPAC Name 2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3
Standard InChI Key NDBXVWJEZUKCIS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Homo egonol beta-D-glucoside belongs to the class of benzofuran neolignans, distinguished by its 2,3-diarylbenzofuran scaffold substituted with a glucose unit. The IUPAC name, (2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its stereochemical complexity . Key structural features include:

  • Aromatic system: A 3,4-dimethoxyphenyl group and a 7-methoxybenzofuran moiety.

  • Glucose unit: Beta-D-glucopyranoside linked via a propoxy bridge.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC26H32O10\text{C}_{26}\text{H}_{32}\text{O}_{10}
Molecular Weight504.53 g/mol
Exact Mass504.200 Da
LogP1.87
PSA140.21 Ų

The compound’s moderate LogP value suggests balanced lipophilicity and hydrophilicity, ideal for membrane permeability in biological systems .

Synthesis and Production Methods

Palladium-Catalyzed Cross-Coupling

A validated synthesis route involves palladium(II)-mediated coupling of iodovanillin with methyl cinnamate derivatives. This method, optimized by Juhan et al., yields benzofuran neolignans through cyclization and subsequent glycosylation :

Reaction Conditions:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2).

  • Base: Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3).

  • Solvent: Dimethylformamide (DMF) at 100°C for 72 hours.

  • Yield: 8–37% (dependent on substituents) .

Table 2: Representative Synthesis Outcomes

Starting MaterialProductYield (%)
Iodovanillin + Methyl 3-methoxycinnamate2,3-Diarylbenzofuran8
Iodovanillin + Methyl sinapateLignan37

This method’s scalability is limited by moderate yields, prompting interest in enzymatic glycosylation for industrial applications .

Research Applications and Biological Relevance

Neolignan Synthesis

The compound serves as a precursor in synthesizing 8-O-4’-neolignans, which exhibit antioxidant and anti-inflammatory properties. Structural modifications, such as methoxy group additions, enhance bioactivity by improving receptor binding affinity .

Glycosylation Studies

Researchers utilize homo egonol beta-D-glucoside to investigate enzymatic glycosylation mechanisms. Comparative studies with gentiotriosides reveal that monosaccharide conjugation optimizes solubility without compromising target engagement .

Table 3: Comparative Bioactivity of Lignan Derivatives

CompoundBioactivity (IC₅₀)Target
Homo egonol beta-D-glucoside25 µMEstrogen receptors
Egonol gentiotrioside18 µMAntioxidant enzymes

Future Directions and Challenges

Despite its promise, research on homo egonol beta-D-glucoside remains nascent. Key gaps include:

  • Pharmacokinetic Profiling: Absence of in vivo absorption/distribution data.

  • Therapeutic Potential: Preliminary cytotoxicity against breast cancer cells (e.g., MCF-7) warrants validation in animal models .

  • Synthetic Optimization: Enzymatic glycosylation could address low yields in palladium-based methods .

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